(5-Methylpyrazin-2-yl)methanesulfonamide
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Overview
Description
- It belongs to the class of sulfonamides , which are organic compounds containing a sulfonamide functional group (–SO₂NH₂).
- The compound’s structure features a pyrazine ring (a six-membered aromatic ring containing two nitrogen atoms) substituted with a methyl group and a methanesulfonamide moiety.
(5-Methylpyrazin-2-yl)methanesulfonamide: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions or nucleophilic substitutions.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route.
Industrial Production: Information on industrial-scale production methods is limited, but it likely follows similar principles.
Chemical Reactions Analysis
Reactivity: (5-Methylpyrazin-2-yl)methanesulfonamide can undergo various reactions
Common Reagents and Conditions: These depend on the specific reaction type and desired products.
Major Products: The products formed will vary based on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its pharmacological properties.
Industry: May find use in specialty chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
Molecular Targets: It could interact with enzymes, receptors, or other biomolecules.
Pathways Involved: Further research is needed to understand its biological effects.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other pyrazine-based compounds.
Similar Compounds: While information on similar compounds is scarce, related pyrazine derivatives exist.
Remember that this compound’s applications and properties are still an active area of research, and further studies are necessary to uncover its full potential
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
(5-methylpyrazin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-5-2-9-6(3-8-5)4-12(7,10)11/h2-3H,4H2,1H3,(H2,7,10,11) |
InChI Key |
IBDHWQQABHXLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CS(=O)(=O)N |
Origin of Product |
United States |
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